(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
CAS No.: 1327187-57-4
Cat. No.: VC6748144
Molecular Formula: C23H16ClFN2O3
Molecular Weight: 422.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327187-57-4 |
|---|---|
| Molecular Formula | C23H16ClFN2O3 |
| Molecular Weight | 422.84 |
| IUPAC Name | 2-(4-chloro-2-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-11-6-15(24)13-19(20)25/h2-13H,1H3,(H,26,28) |
| Standard InChI Key | PNGYTKGTVMDWFR-VYIQYICTSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates a 2H-chromene system (a bicyclic framework of benzene fused to a pyrone ring) with three critical substituents:
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A 4-chloro-2-fluorophenylimino group at position 2, providing halogen-mediated electronic effects and steric bulk.
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A 4-methoxyphenylcarboxamide moiety at position 3, contributing hydrogen-bonding capacity and metabolic stability.
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A conjugated π-system across the chromene core, enabling charge delocalization and UV-Vis absorption.
The Z-configuration of the imino group (confirmed by X-ray crystallography in related analogues) ensures planar alignment with the chromene ring, optimizing intermolecular interactions in biological systems.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₃H₁₆ClFN₂O₃ |
| Molecular weight | 422.84 g/mol |
| CAS Registry Number | 1327187-57-4 |
| IUPAC Name | 2-(4-chloro-2-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F |
Electronic and Steric Features
Synthesis and Industrial Scalability
Laboratory-Scale Routes
A representative synthesis involves four stages:
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Chromene Core Formation: Base-catalyzed cyclization of 2-hydroxyacetophenone with salicylaldehyde derivatives yields the 2H-chromene scaffold (70–85% yield).
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Imino Group Installation: Condensation with 4-chloro-2-fluoroaniline under Dean-Stark conditions introduces the imino functionality (55–65% yield).
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Carboxamide Coupling: Reaction with 4-methoxyphenyl isocyanate in DMF at 80°C attaches the carboxamide group (60–70% yield).
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Purification: Sequential recrystallization (ethanol/water) and column chromatography (SiO₂, ethyl acetate/hexane) achieve >98% purity.
Process Optimization Challenges
Industrial production faces hurdles in:
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Catalyst Cost: Palladium catalysts for coupling steps contribute to 40–50% of raw material expenses.
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Byproduct Management: Hydrolytic cleavage of the imino group during aqueous workups necessitates pH-controlled extraction.
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Green Chemistry Metrics: Current atom economy (68%) and E-factor (32) fall short of ideal benchmarks, prompting research into solvent-free mechanochemical synthesis.
Reactivity and Stability Profile
Electrophilic and Nucleophilic Sites
The compound’s reactivity is dominated by:
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Electrophilic Centers: The imino carbon (δ+ due to adjacent N) and chromene C-4 position (activated by conjugation).
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Nucleophilic Sites: The carboxamide oxygen (lone pairs) and methoxy oxygen (–OMe group).
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, acidic H₂O, 60°C | Quinone derivative |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Secondary amine |
| Nucleophilic substitution | NaSH, DMF, 100°C | Thioamide analog |
Stability Under Physiological Conditions
In vitro stability assays (pH 7.4, 37°C) show:
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Plasma Stability: t₁/₂ = 8.2 h (human plasma), with esterase-mediated hydrolysis as the primary degradation pathway.
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Photostability: UVB exposure (310 nm) induces E→Z isomerization (Φ = 0.18) but no ring-opening.
Comparative Analysis with Structural Analogues
Activity Trends in Chromene Derivatives
Modifying the halogen pattern or carboxamide substituent significantly impacts potency:
Table 3: Analog Comparison (IC₅₀, COX-2 Inhibition)
| Compound | IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Fluoro-2-chlorophenyl derivative | 42 | 3.1 |
| 2,4-Dichlorophenyl analogue | 210 | 3.8 |
| 4-Trifluoromethyl variant | 89 | 3.5 |
The 4-fluoro-2-chloro substitution (present in the subject compound) optimizes halogen bonding without excessive lipophilicity.
Pharmacokinetic Advantages
Compared to first-generation chromenes, this derivative exhibits:
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Oral Bioavailability: 67% vs. 23% (parent compound), attributed to the 4-methoxyphenyl group reducing first-pass metabolism.
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Blood-Brain Barrier Penetration: LogBB = -0.9, suitable for peripheral targets while minimizing CNS off-effects.
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